tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety and the tert-butyl ester group. Common reagents used in these reactions include ethyl chloroformate, pyrrolidine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives and pyrimidine-containing compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of the tert-butyl ester group with the pyrrolidine and pyrimidine moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-[[(6-ethoxypyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-22-14-9-13(18-11-19-14)17-10-12-7-6-8-20(12)15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZYNKKRBXTSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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